molecular formula C8H8ClNO2 B2460377 5-Chloro-2-methoxybenzamide CAS No. 23068-80-6

5-Chloro-2-methoxybenzamide

Cat. No.: B2460377
CAS No.: 23068-80-6
M. Wt: 185.61
InChI Key: FZOOOJPISNODNI-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position

Scientific Research Applications

5-Chloro-2-methoxybenzamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-methoxybenzamide involves the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide. The final step involves chlorosulfonation and aminolysis to produce the desired compound .

Another method involves the use of p-aminosalicylic acid as the starting material. This compound undergoes a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using commercially available starting materials such as 5-chlorosalicylic acid and phenethylamine. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde
  • 3-Chloro-4-hydroxybenzaldehyde
  • 4-Acetamidobenzaldehyde

Comparison

5-Chloro-2-methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOOOJPISNODNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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